ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Description
Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS: 354989-32-5) is a pyrazole-derived compound with the molecular formula C₉H₁₀BrF₃N₂O₂ and a molecular weight of 315.09 g/mol . It is synthesized via nucleophilic substitution, where 3-methyl-5-(trifluoromethyl)pyrazole reacts with ethyl chloroacetate in the presence of potassium carbonate and dimethylformamide (DMF), yielding a light yellow liquid with an 80.6% efficiency . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing bioactive molecules like anti-inflammatory agents and fungicides . Its structural uniqueness lies in the trifluoromethyl group at position 3, a bromine atom at position 4, and a methyl group at position 5 of the pyrazole ring, enhancing its reactivity and stability .
Properties
IUPAC Name |
ethyl 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O2/c1-3-17-6(16)4-15-5(2)7(10)8(14-15)9(11,12)13/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQFMFUIFOHFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354989-32-5 | |
| Record name | ethyl 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Trifluoromethyl-Containing Precursors
The pyrazole ring is constructed via cyclocondensation between α,β-unsaturated trifluoromethyl ketones and hydrazines. For example, 1,1,1-trifluoro-4-methoxy-3-penten-2-one reacts with methylhydrazine to form 5-methyl-3-(trifluoromethyl)-1H-pyrazole. This method adapts protocols from trifluoromethylpyrazole syntheses.
Representative Procedure :
Bromination at Position 4
Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The electron-deficient nature of the trifluoromethyl group directs bromination to position 4.
Optimized Bromination Protocol :
- Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole (5 mmol) in dry CCl₄.
- Add NBS (5.5 mmol) and a catalytic amount of benzoyl peroxide.
- Reflux at 85°C for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 15:1).
Alkylation with Ethyl Chloroacetate
N-1 Functionalization
The ethyl acetate group is introduced via nucleophilic substitution at the pyrazole’s N-1 position. Ethyl chloroacetate serves as the alkylating agent, with bases such as potassium carbonate facilitating deprotonation.
Standard Alkylation Procedure :
- Suspend 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole (5 mmol) in anhydrous DMF.
- Add K₂CO₃ (10 mmol) and ethyl chloroacetate (6 mmol).
- Stir at 60°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 5:1).
Yield : 60–70%.
Reaction Optimization
Key parameters influencing yield and selectivity:
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Base | K₂CO₃, NaH, DBU | K₂CO₃ | Maximizes N-1 selectivity |
| Solvent | DMF, THF, Acetone | DMF | Enhances solubility |
| Temperature (°C) | 25–80 | 60 | Balances rate and side reactions |
| Molar Ratio (Pyrazole:Chloroacetate) | 1:1–1:1.5 | 1:1.2 | Minimizes excess reagent |
Critical Observations :
- Base Selection : Stronger bases (e.g., NaH) promote over-alkylation, while K₂CO₃ ensures monoalkylation.
- Solvent Effects : Polar aprotic solvents like DMF improve reagent solubility and reaction homogeneity.
Alternative Synthetic Routes
One-Pot Bromination-Alkylation
A streamlined approach combines bromination and alkylation in a single pot, reducing purification steps.
Procedure :
- Perform bromination as in Section 2.2.
- Without isolating the pyrazole intermediate, add ethyl chloroacetate and K₂CO₃ directly to the reaction mixture.
- Heat at 60°C for 12 hours.
Yield : 50–55% (lower due to competing side reactions).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Conditions :
- 100°C, 300 W, 30 minutes.
Yield : 68% (comparable to conventional heating).
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
- ¹H NMR (400 MHz, CDCl₃): δ 1.29 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.42 (s, 3H, CH₃), 4.22 (q, J=7.1 Hz, 2H, OCH₂), 4.89 (s, 2H, NCH₂), 7.92 (s, 1H, pyrazole-H).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -58.9 (CF₃).
- HRMS : m/z calc. for C₉H₁₀BrF₃N₂O₂ [M+H]⁺: 315.09; found: 315.08.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at N-2 is suppressed by:
- Using bulky bases (e.g., K₂CO₃ instead of NaOH).
- Maintaining stoichiometric control of ethyl chloroacetate.
Purification Difficulties
The compound’s lipophilic nature necessitates optimized chromatography:
- Eluent System : Hexane/ethyl acetate (gradient from 10:1 to 5:1).
- Silica Gel Pretreatment : Deactivation with 5% H₂O improves resolution.
Chemical Reactions Analysis
Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Physical Properties
- Appearance: White powder
- Melting Point: 126.0 - 136.0 °C
- Purity: ≥96% (GC)
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Studies indicate that modifications in the pyrazole structure can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent in preliminary studies. By inhibiting specific enzymes involved in inflammatory pathways, it could serve as a therapeutic option for treating conditions like arthritis or other inflammatory diseases .
Case Study: Synthesis and Characterization
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound. These derivatives were characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming their structural integrity and potential biological activity .
Herbicidal Activity
This compound has been investigated for its herbicidal properties. Research indicates that compounds with trifluoromethyl groups can enhance herbicidal activity due to increased lipophilicity, allowing better penetration into plant tissues. Field trials have shown promising results in controlling weed species without harming crops .
Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and material fabrication .
Case Study: Coordination Complexes
A recent study investigated the use of this compound in forming metal-organic frameworks (MOFs). The resulting materials demonstrated enhanced stability and catalytic activity in organic transformations, showcasing the compound's versatility beyond traditional applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against E. coli and P. aeruginosa |
| Anti-inflammatory Properties | Potential therapeutic candidate | |
| Agrochemicals | Herbicide | Promising results in field trials |
| Material Science | Coordination Complexes | Enhanced stability and catalytic activity |
Mechanism of Action
The mechanism of action of ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the trifluoromethyl group can enhance binding affinity and selectivity towards these targets. The bromine atom and other functional groups may also contribute to the compound’s overall activity by participating in various interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituent positions or functional groups, which significantly influence their physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Solubility : The ethyl ester group in the target compound increases lipophilicity compared to its carboxylic acid analogue, favoring membrane penetration in agrochemicals .
- Thermal Stability: The trifluoromethyl group contributes to thermal stability, while bromine increases density and melting points relative to non-halogenated analogues .
Research Findings and Trends
Recent studies highlight the trifluoromethylpyrazole scaffold’s versatility. For example:
- Antiviral Potential: Brominated pyrazoles (e.g., Example 5.24, m/z 381) inhibit viral proteases due to halogen-mediated hydrophobic interactions .
- Sustainability : The target compound’s synthesis avoids toxic solvents (e.g., THF in ), aligning with green chemistry trends .
Biological Activity
Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS Number: 354989-32-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.09 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies indicated that compounds containing the pyrazole scaffold can inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) effectively. This compound was evaluated alongside other derivatives, demonstrating promising results in inducing apoptosis and inhibiting cell cycle progression at micromolar concentrations .
The mechanism through which this compound exerts its anticancer effects involves:
- Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may act as a microtubule-destabilizing agent, interfering with mitotic spindle formation during cell division .
- Apoptosis Induction : Studies have shown that it enhances caspase activity, leading to increased apoptosis in cancer cells. This was evidenced by morphological changes observed under microscopy and increased caspase-3 activation at higher concentrations .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MDA-MB-231 and HepG2 cells | |
| Apoptosis Induction | Increased caspase activity | |
| Microtubule Destabilization | Effective at micromolar concentrations |
Case Study 1: Breast Cancer Cell Lines
In a controlled study, this compound was administered to MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was linked to its effect on microtubules .
Case Study 2: In Vivo Studies
Another study evaluated the in vivo efficacy of pyrazole derivatives in animal models of cancer. This compound showed a notable reduction in tumor size when administered orally over a period of four weeks, demonstrating its potential as an effective therapeutic agent against solid tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
